molecular formula C6H11NO2S B12965783 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide

Cat. No.: B12965783
M. Wt: 161.22 g/mol
InChI Key: QRYUKMLBZGGILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thia-3-azabicyclo[321]octane 6,6-dioxide is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure

Preparation Methods

The synthesis of 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable thioamide with an aziridine can lead to the formation of the desired bicyclic structure. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments .

Chemical Reactions Analysis

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the bicyclic structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling .

Biological Activity

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide is a bicyclic compound notable for its unique structural features, which include the presence of sulfur and nitrogen atoms. This compound has garnered attention in biochemical research due to its potential biological activities and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2SC_8H_{12}N_2O_2S with a molecular weight of approximately 161.22 g/mol. The compound's structure enables it to engage in diverse chemical interactions, influencing enzyme mechanisms and protein-ligand interactions effectively.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight161.22 g/mol
IUPAC NameThis compound
CAS Number280114-09-2

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in other interactions with target molecules. These interactions can modulate the activity and function of enzymes and receptors, making it a valuable tool in biochemical research.

Key Mechanisms:

  • Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, thereby altering their function.
  • Receptor Interaction : It can act as an antagonist or agonist at various receptor sites, impacting signaling pathways within cells.

Biological Applications

Research indicates that this compound has potential applications in various fields:

  • Pharmaceutical Development : Its unique structure allows it to serve as a scaffold for drug design, particularly in developing new therapeutic agents targeting specific diseases.
  • Biochemical Research : The compound is utilized in studies aiming to understand enzyme mechanisms and protein interactions.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development against metabolic disorders.
  • Receptor Binding Studies : Research on receptor binding affinity revealed that the compound interacts effectively with specific neurotransmitter receptors, suggesting its utility in neurological research.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of sulfur and nitrogen within its bicyclic framework, granting it distinct chemical reactivity compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-Azabicyclo[3.2.1]octaneContains nitrogen but no sulfurCore structure in tropane alkaloids
2-Azabicyclo[3.2.1]octaneSimilar bicyclic structureUsed as a precursor in carbocyclic nucleosides
8-Oxa-3-azabicyclo[3.2.1]octaneContains oxygen instead of sulfurDifferent reactivity profile due to oxygen presence
3-Thia-8-azabicyclo[3.2.1]octaneSimilar bicyclic structureFocused on different applications in organic synthesis

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

6λ6-thia-3-azabicyclo[3.2.1]octane 6,6-dioxide

InChI

InChI=1S/C6H11NO2S/c8-10(9)4-5-1-6(10)3-7-2-5/h5-7H,1-4H2

InChI Key

QRYUKMLBZGGILM-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1S(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.